molecular formula C8H7BrO2 B047628 5-Bromo-2-methylbenzoic acid CAS No. 79669-49-1

5-Bromo-2-methylbenzoic acid

Cat. No.: B047628
CAS No.: 79669-49-1
M. Wt: 215.04 g/mol
InChI Key: SEENCYZQHCUTSB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzoic acid (5-BMB) is a brominated organic compound with a wide range of applications in the scientific community. This compound has various biological and chemical properties which make it a valuable tool for research and experimentation. 5-BMB is a versatile molecule that can be used in a variety of ways, from synthesizing other compounds to studying the effects of bromination on organic molecules.

Scientific Research Applications

  • Thermochemical and Solubility Data : A study by Zherikova et al. (2016) focuses on the structure-property relationships in halogenbenzoic acids, providing valuable data for assessing the water solubility of sparingly soluble drugs, which is crucial for drug design and development (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

  • Synthesis of Molecular Fragments : Liu et al. (2020) present a new synthetic method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a significant fragment of the orexin inhibitor Filorexant (MK-6096), offering an effective methodology for its production (Liu, Zhao, Yu, & Liu, 2020).

  • Antimicrobial Activities : Sanjeeva et al. (2021) synthesized a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrating promising antimicrobial activities against various bacteria strains, indicating its potential in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Synthesis of Key Intermediates for Anti-Cancer Drugs : Sheng-li (2004) discusses the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for thymidylate synthase-inhibiting anti-cancer drugs, showing the role of brominated compounds in medicinal chemistry (Sheng-li, 2004).

  • Halogenation and Filter Aids : Bunnett & Rauhut (2003) describe the synthesis of 2-bromo-3-methylbenzoic acid using 2-bromo-4-nitrotoluene and petroleum ether, demonstrating its potential applications in filter aids and halogenation processes (Bunnett & Rauhut, 2003).

  • Synthesis of Pharmacologically Active Compounds : Högberg et al. (1990) present the synthesis of 5-substituted ()-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanndes, showing potent antidopaminergic properties, indicating potential as new antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

Safety and Hazards

5-Bromo-2-methylbenzoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, and personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Biochemical Analysis

Cellular Effects

It’s known that it can be used in the synthesis of bioactive molecules , which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that it can be used in the synthesis of bioactive molecules , which may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s known that it can be used in the synthesis of bioactive molecules , which may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels

Properties

IUPAC Name

5-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEENCYZQHCUTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323433
Record name 5-Bromo-2-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79669-49-1
Record name 79669-49-1
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Record name 5-Bromo-2-methylbenzoic acid
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Record name 5-Bromo-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

Methyl 5-bromo-2-methylbenzoate (see Japanese Unexamined Patent Publication No. 9-263549) (16.12 g) was dissolved in methanol (100 ml), and thereto was added 10% aqueous sodium hydroxide solution (50 ml). The mixture was stirred at 50° C. for 40 minutes. Under ice-cooling, the mixture was adjusted to pH 1 by addition of 10% aqueous hydrochloric acid solution, and diluted with water. Precipitated powder was collected by filtration, and dried to give 5-bromo-2-methylbenzoic acid (14.1 g). ESI-Mass m/Z 213/215 (M−H). (2) The above 5-bromo-2-methylbenzoic acid (10.0 g) was suspended in dichloromethane (100 ml), and thereto were added oxalyl chloride (8.1 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 4 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-methylbenzoyl chloride. This benzoyl chloride was dissolved in dichloromethane (200 ml), and thereto was added N,O-dimethylhydroxylamine hydrochloride (12.3 g). To the mixture was added dropwise triethylamine (20 ml) at 0° C., and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate, and washed successively with water, 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.25 g) as oil. APCI-Mass m/Z 258/260 (M+H). (3) A solution of the above N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.2 g) in tetrahydrofuran (100 ml) was cooled to −78° C. under argon atmosphere. To the mixture was added dropwise diisobutyl aluminum hydride (1.0 M toluene solution, 75 ml), and the mixture was stirred at the same temperature for one hour. 10% aqueous hydrochloric acid solution (50 ml) was added thereto, and the mixture was warmed to room temperature. The mixture was extracted with ethyl acetate twice, and washed successively with a saturated aqueous sodium hydrogen carbonate solution and brine. The extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was solidified to give 5-bromo-2-methylbenzaldehyde (8.73 g). APCI-Mass m/Z 213/215 (M+H+MeOH—H2O).
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Synthesis routes and methods II

Procedure details

A mixture of o-toluic acid (28 g, 206 mmol), iron powder (0.74 g, 13 mmol), and Br2 (42 g, 260 mmol) were stirred at 0° for 2 hr. At this point the reaction, which had proceeded ˜40%, was diluted with 25 mL of CH2Cl2 to facilitate stirring. The reaction was then heated at 45° for 16 hr to drive to completion. Upon cooling, the reaction was diluted with CH2Cl2, washed 2× with 10% NaHSO3, 1× with brine prior to drying over Na2SO4. After removal of the volatiles, the residue comprising a 2:1 mixture of 5-bromo to 3-bromotoluic acid was recrystallized from 95% EtOH to yield 14.4 g of 5-bromo-2-methylbenzoic acid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

2-Methylbenzoic acid (40.0 g, 290 mmol) was added to a suspension of Br2 (160 mL) and iron powder (3.20 g, 57.0 mol) under N2 atmosphere in an ice bath. The mixture was allowed to warm to room temperature and was stirred for 2 hours. The reaction mixture was poured into water and the reddish solid was collected by filtration. The solid was dried under vacuum at 50° C. The solid was dissolved in 400 mL of methanol before 640 mL of 0.1N aqueous HCl was added at room temperature. The mixture was stirred and a white solid was produced. This solid was recrystallized from ethanol to afford 5-bromo-2-methyl-benzoic acid (12.0 g, 19%). 1H NMR (300M Hz, CDCl3) δ 8.17 (d, J=2.1, 1H), 7.56 (dd, J=8.1, 2.1, 1H), 7.15 (d, J=8.1, 1H), 2.59 (s, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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